Albendazole sulfoxide-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

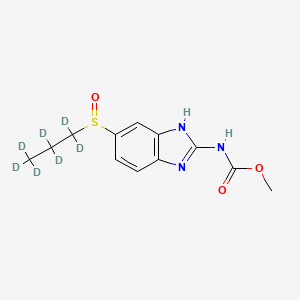

Albendazole sulfoxide-d7, also known as Ricobendazole-d7, is a deuterium-labeled derivative of Albendazole sulfoxide. Albendazole sulfoxide is the primary active metabolite of Albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections. The deuterium labeling in this compound is used for pharmacokinetic studies and other research applications to trace the compound’s behavior in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Albendazole sulfoxide-d7 can be synthesized through the deuteration of Albendazole sulfoxide. The process involves the incorporation of deuterium atoms into the Albendazole sulfoxide molecule. This is typically achieved using deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as catalytic hydrogen-deuterium exchange reactions. The final product is purified through methods like crystallization and chromatography to ensure the desired isotopic purity and chemical stability .

Análisis De Reacciones Químicas

Types of Reactions

Albendazole sulfoxide-d7 undergoes various chemical reactions, including:

Oxidation: Conversion to Albendazole sulfone-d7.

Reduction: Conversion back to Albendazole-d7.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents and appropriate solvents.

Major Products

Oxidation: Albendazole sulfone-d7.

Reduction: Albendazole-d7.

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Albendazole sulfoxide-d7 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Albendazole and its metabolites.

Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions.

Biological Research: Used in studies involving parasitic infections to evaluate the efficacy and mechanism of action of Albendazole.

Environmental Studies: Tracing the environmental fate and transport of Albendazole residues

Mecanismo De Acción

Albendazole sulfoxide-d7 exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in intestinal and tegmental cells of parasites. The result is impaired glucose uptake, depletion of glycogen stores, and eventual death of the parasite due to energy depletion .

Comparación Con Compuestos Similares

Similar Compounds

Albendazole: The parent compound, used widely as an anthelmintic.

Albendazole sulfoxide: The non-deuterated form of Albendazole sulfoxide.

Albendazole sulfone: Another metabolite of Albendazole with similar anthelmintic properties.

Uniqueness

Albendazole sulfoxide-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound with high precision using mass spectrometry and other analytical techniques. This labeling also helps in studying the pharmacokinetics and metabolic pathways without interference from endogenous compounds .

Actividad Biológica

Albendazole sulfoxide-d7 (ASOX-d7) is a deuterated derivative of albendazole sulfoxide, the primary active metabolite of albendazole. This compound is notable for its incorporation of seven deuterium atoms, enhancing its stability and allowing for precise tracking in biological studies. It exhibits significant anthelmintic activity against various parasitic infections, particularly nematodes and cestodes, making it valuable in treating conditions like neurocysticercosis and echinococcosis.

- Chemical Formula : C12H8D7N3O3S

- Molecular Weight : Approximately 291.4 g/mol

ASOX-d7 functions primarily by binding to the β-tubulin of parasites, disrupting microtubule formation essential for cell division and function. This mechanism is crucial in its efficacy against parasitic infections.

Pharmacokinetics

Research indicates that ASOX-d7 is primarily used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion (ADME) of albendazole. Its isotopic labeling allows for enhanced detection and quantification in biological samples, providing insights into drug metabolism pathways and therapeutic efficacy.

Key Pharmacokinetic Parameters

| Parameter | Albendazole | Albendazole Sulfoxide |

|---|---|---|

| Plasma Half-Life | ~3 hours | ~8.5 hours |

| Bioavailability | Variable (28% - 100%) | Dependent on dosing and patient factors |

Case Studies and Research Findings

- Efficacy in Neurocysticercosis : A study involving 118 patients with parenchymal neurocysticercosis demonstrated that higher ASOX plasma levels correlate with increased antiparasitic efficacy. Patients receiving combined therapy with albendazole and praziquantel exhibited up to 50% higher ASOX levels compared to those on albendazole alone, leading to improved outcomes .

- Protoscolicidal Effects : Research has shown that albendazole demonstrates significant protoscolicidal effects against Echinococcus granulosus protoscolices. In vitro studies indicated that concentrations of 250 μg/ml and higher were effective in reducing viability over time .

- Pharmacokinetic Analysis : A detailed pharmacokinetic study analyzed the concentration-time profiles of albendazole and ASOX after oral administration of 400 mg of albendazole. Results indicated that while low concentrations of the parent drug were detected, ASOX was quantifiable for up to 48 hours post-administration .

Interaction with Biological Systems

ASOX-d7 interacts with various enzymes involved in drug metabolism, including cytochrome P450 isoforms. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing dosing regimens for patients undergoing treatment with albendazole.

Notable Interactions

- Cytochrome P450 Enzymes : Primarily CYP3A4 is involved in the oxidation of albendazole to ASOX.

- Concomitant Medications : The presence of steroids or antiepileptic drugs can significantly influence ASOX plasma levels, impacting therapeutic outcomes .

Comparison with Related Compounds

The following table compares ASOX-d7 with structurally similar compounds:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Albendazole | High | Anthelmintic | Prodrug converted to active metabolite |

| Ricobendazole | Moderate | Anthelmintic | Enhanced potency against certain parasites |

| Fenbendazole | Moderate | Anthelmintic | Broader spectrum against gastrointestinal parasites |

Propiedades

Fórmula molecular |

C12H15N3O3S |

|---|---|

Peso molecular |

288.38 g/mol |

Nombre IUPAC |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |

Clave InChI |

VXTGHWHFYNYFFV-JOMZKNQJSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

SMILES canónico |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.